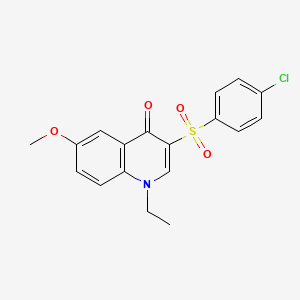

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one

Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a sulfonyl group at position 3, a substituted ethyl group at position 1, and a methoxy group at position 4. Its molecular formula is C₁₉H₁₇ClNO₄S (calculated based on structural analogs in and ), with a molecular weight of approximately 393.86 g/mol. The presence of electron-withdrawing groups (e.g., sulfonyl, chloro) may influence its pharmacokinetic properties, such as solubility and metabolic stability .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-methoxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-3-20-11-17(25(22,23)14-7-4-12(19)5-8-14)18(21)15-10-13(24-2)6-9-16(15)20/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFLJFKLJIZOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

Introduction of the 4-Chlorophenylsulfonyl Group: The sulfonylation reaction can be carried out using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Ethylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of sulfonamide or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The compound’s closest analogs differ in substituents on the quinoline ring and the alkyl/aryl groups attached. Key comparisons include:

Key Observations :

- Alkyl Chain Length : The ethyl group in the target compound may confer better metabolic stability than longer chains (e.g., propyl or pentyl in analogs), as shorter chains reduce lipophilicity and CYP-mediated oxidation .

- Sulfonyl vs. Carbonyl : The 4-chlorobenzenesulfonyl group offers stronger hydrogen-bonding capacity than anthracene-carbonyl analogs, favoring interactions with polar enzyme active sites .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with various aniline derivatives under controlled conditions. The detailed synthetic pathways often utilize dry pyridine as a solvent and require specific temperature and time parameters to yield the desired product effectively .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal cancer (CRC) SW480 cells. The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against CRC .

Table 1: Antitumor Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 (CRC) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | G2/M cell cycle arrest |

| MCF-7 (Breast) | 18 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity. Studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, preventing their division and proliferation.

- Antibacterial Mechanism : The antibacterial effects are linked to the inhibition of key enzymes involved in cell wall biosynthesis and disruption of membrane integrity .

Case Studies

A notable study published in PMC reported on the efficacy of this compound in reducing luciferase activity in CRC models, suggesting its potential as a lead compound for further development in cancer therapy . Another investigation focused on its antimicrobial properties revealed promising results against multidrug-resistant strains, highlighting its relevance in addressing antibiotic resistance issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.